(2-Methylbenzo[D]thiazol-6-YL)methanamine
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Overview
Description
(2-Methylbenzo[D]thiazol-6-YL)methanamine is an organic compound with the molecular formula C9H10N2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[D]thiazol-6-YL)methanamine typically involves the reaction of 2-methylbenzothiazole with appropriate reagents. One common method involves dissolving 2-methylbenzothiazole in dimethylformamide (DMF) and adding benzyl bromide and potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[D]thiazol-6-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
(2-Methylbenzo[D]thiazol-6-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly monoamine oxidase (MAO) inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylbenzo[D]thiazol-6-YL)methanamine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: A precursor in the synthesis of (2-Methylbenzo[D]thiazol-6-YL)methanamine.
6-Methoxybenzo[D]thiazol-2-YL)methanamine: A similar compound with a methoxy group at the 6-position.
2-Methylbenzo[D]thiazol-5-ol: Another benzothiazole derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent and selective monoamine oxidase inhibitor sets it apart from other benzothiazole derivatives .
Properties
Molecular Formula |
C9H10N2S |
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Molecular Weight |
178.26 g/mol |
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)methanamine |
InChI |
InChI=1S/C9H10N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5,10H2,1H3 |
InChI Key |
HBTFKHUVYSGFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CN |
Origin of Product |
United States |
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